molecular formula C14H9ClF4N2O2 B12504568 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Katalognummer: B12504568
Molekulargewicht: 348.68 g/mol
InChI-Schlüssel: FETREZVZGQNXKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a complex organic compound that belongs to the class of naphthyridines

Vorbereitungsmethoden

The synthesis of 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves multiple steps and specific reaction conditions. The reaction conditions typically involve the use of concentrated hydrochloric acid, hydrofluoric acid, and other solvents such as pyridine and sulfuric acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, hydrofluoric acid, trifluoroacetic anhydride, and various organic solvents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoroacetyl groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-chloro-6-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one include other naphthyridine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H9ClF4N2O2

Molekulargewicht

348.68 g/mol

IUPAC-Name

7-chloro-6-fluoro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one

InChI

InChI=1S/C14H9ClF4N2O2/c15-8-2-1-6-11(10(8)16)20-9-3-4-21(5-7(9)12(6)22)13(23)14(17,18)19/h1-2H,3-5H2,(H,20,22)

InChI-Schlüssel

FETREZVZGQNXKM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=C1NC3=C(C2=O)C=CC(=C3F)Cl)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.